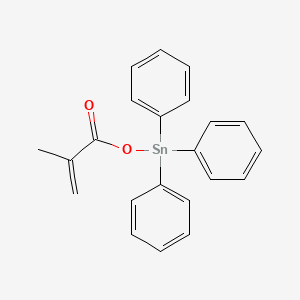
(Methacryloyloxy)triphenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methacryloyloxy)triphenyltin is an organotin compound that features a methacryloyloxy group attached to a triphenyltin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methacryloyloxy)triphenyltin can be synthesized through the reaction of triphenyltin chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methacryloyloxy group by deprotonating the methacrylic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Methacryloyloxy)triphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The methacryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can facilitate substitution reactions under mild conditions.
Major Products Formed
Oxidation: Tin oxides and methacrylic acid derivatives.
Reduction: Lower oxidation state tin compounds and methacrylic acid.
Substitution: Substituted organotin compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Methacryloyloxy)triphenyltin is used as a precursor for the synthesis of novel organotin compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis.
Biology
The compound has potential applications in biological research, particularly in the development of organotin-based drugs and bioactive materials. Its unique structure allows for interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with various ligands makes it a promising candidate for targeted drug delivery.
Industry
Industrially, this compound is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of (Methacryloyloxy)triphenyltin involves its interaction with molecular targets such as enzymes and receptors. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triphenyltin moiety can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of (Methacryloyloxy)triphenyltin.
Methacryloyloxyethyltrimethylammonium chloride: A compound with a similar methacryloyloxy group but different functional properties.
Triphenyltin hydroxide: Another organotin compound with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the methacryloyloxy group and the triphenyltin moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo polymerization and form stable complexes with biological molecules sets it apart from other organotin compounds.
Eigenschaften
IUPAC Name |
triphenylstannyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H6O2.Sn/c3*1-2-4-6-5-3-1;1-3(2)4(5)6;/h3*1-5H;1H2,2H3,(H,5,6);/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFAGAIHOKUES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4588-60-7 |
Source


|
| Record name | Triphenyltin methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
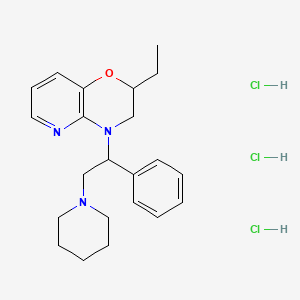
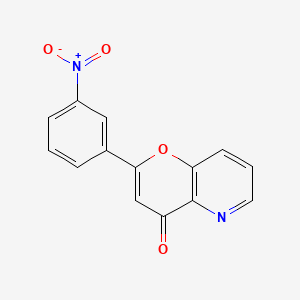
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
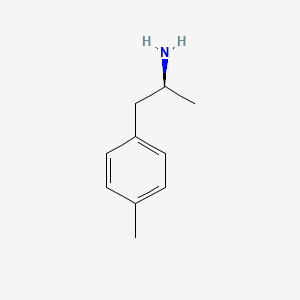
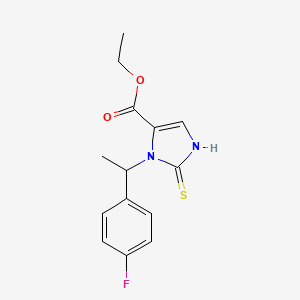
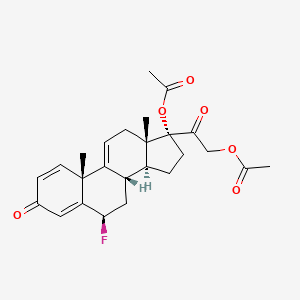


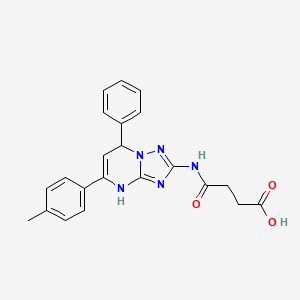
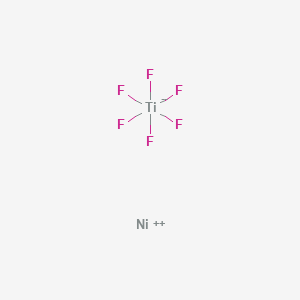
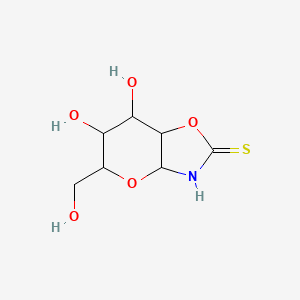
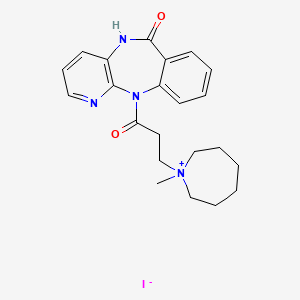
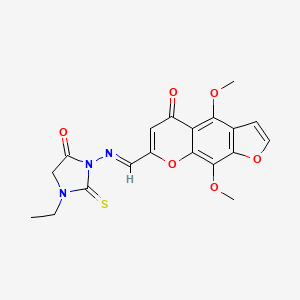
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
